molecular formula C28H25F3N6O B608349 KIRA6 CAS No. 1589527-65-0

KIRA6

货号: B608349
CAS 编号: 1589527-65-0
分子量: 518.5 g/mol
InChI 键: NOHQEAFAESMMDX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KIRA6 是一种小分子抑制剂,靶向肌醇需求酶 1α (IRE1α) 的激酶活性,IRE1α 是未折叠蛋白反应 (UPR) 途径中的关键传感器。 该化合物因其在各种疾病(包括癌症和炎症性疾病)中的潜在治疗应用而得到研究 .

准备方法

合成路线和反应条件

KIRA6 的合成涉及多个步骤,从市售原料开始。关键步骤包括形成咪唑并吡嗪骨架,然后进行官能团修饰以获得所需的抑制活性。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高收率和纯度 .

工业生产方法

虽然 this compound 的具体工业生产方法没有广泛记载,但一般方法将涉及扩大实验室合成程序。 这将包括优化反应条件,使用更大的反应容器,并实施结晶或色谱等纯化技术以大量获得最终产物 .

化学反应分析

反应类型

KIRA6 在其合成过程中主要经历取代反应。 该化合物旨在与特定的激酶域相互作用,其化学结构使其能够与这些靶标形成稳定的复合物 .

常用试剂和条件

This compound 合成中常用的试剂包括二甲基亚砜 (DMSO) 等有机溶剂、钯碳等催化剂以及各种保护基团以确保选择性反应。 条件通常涉及控制温度和惰性气氛以防止不必要的副反应 .

形成的主要产物

This compound 合成形成的主要产物是具有特定官能团的咪唑并吡嗪骨架,这些官能团赋予其抑制活性。 副产物通常通过纯化步骤去除,以确保最终产物的功效和安全性 .

作用机制

KIRA6 通过抑制 IRE1α 的激酶活性来发挥其作用,IRE1α 是 UPR 途径中的关键传感器。这种抑制阻止了促进细胞在应激条件下存活和增殖的下游信号通路激活。 该化合物与 IRE1α 的 ATP 结合口袋结合,阻断其激酶活性以及随后的 RNase 活性,这对 X 盒结合蛋白 1 (XBP1) mRNA 的剪接至关重要 .

生物活性

KIRA6, a small molecule inhibitor primarily known for targeting the inositol-requiring enzyme 1 alpha (IRE1α), has garnered attention for its diverse biological activities beyond its initial characterization. This article explores the compound's mechanisms of action, its effects on various biological processes, and relevant case studies that highlight its therapeutic potential.

This compound exhibits multiple mechanisms of action, which can be categorized as follows:

  • IRE1α Inhibition : this compound is a potent inhibitor of IRE1α, a key player in the unfolded protein response (UPR). This inhibition is crucial in preventing cell death induced by endoplasmic reticulum (ER) stress, thus promoting cell survival in various contexts, including cancer and inflammatory diseases .
  • Impact on Leukotriene and Prostaglandin Biosynthesis : Recent studies have demonstrated that this compound significantly inhibits leukotriene biosynthesis in human phagocytes activated by lipopolysaccharide (LPS). This inhibition occurs independently of IRE1α and involves the reduction of phosphorylated cytosolic phospholipase A2 (cPLA2α), leading to decreased arachidonic acid (AA) release and subsequent leukotriene production .
  • Anti-inflammatory Properties : this compound has been shown to modulate immune responses by inhibiting pro-inflammatory cytokine production. It effectively reduces NF-κB activity and AP-1 induction in response to immunogenic chemotherapy, highlighting its potential as an anti-inflammatory agent .

1. Inhibition of Leukotriene Production

A study investigated the effects of this compound on leukotriene production in human neutrophils. The results indicated that treatment with this compound led to a significant reduction in leukotriene B4 production after stimulation with LPS/fMLP. This effect was observed at concentrations as low as 1 µM, demonstrating this compound's potency in modulating inflammatory responses .

2. Effects on Mast Cells

This compound has been identified as a potent inhibitor of mast cell activation via IgE receptors. In murine models, this compound suppressed degranulation and cytokine production in bone marrow-derived mast cells (BMMCs) stimulated with allergens. Notably, this inhibition occurred independently of IRE1α, suggesting that this compound targets additional pathways involved in mast cell activation .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Mechanism Reference
Leukotriene ProductionInhibitionReduces cPLA2α phosphorylation
Prostaglandin SynthesisInhibitionTargets AA release
NF-κB ActivityReductionOff-target effects via HSP60
Mast Cell ActivationSuppressionInhibition of LYN and FYN kinases

Research Findings

This compound's biological activity extends beyond simple inhibition of IRE1α:

  • Cell Survival : By inhibiting IRE1α-mediated apoptosis, this compound promotes cell survival under conditions of ER stress. This property has implications for treating diseases characterized by excessive cell death, such as neurodegenerative disorders and certain cancers .
  • Immune Modulation : The compound's ability to inhibit pro-inflammatory cytokine secretion positions it as a potential therapeutic agent for autoimmune diseases and chronic inflammatory conditions .
  • Potential Off-Target Effects : While this compound was initially thought to selectively inhibit IRE1α, recent studies indicate that it may also interact with other kinases such as LYN and FYN. This raises considerations regarding the selectivity and broader implications of its use in clinical settings .

属性

IUPAC Name

1-[4-(8-amino-3-tert-butylimidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F3N6O/c1-27(2,3)25-36-22(23-24(32)33-13-14-37(23)25)20-11-12-21(19-10-5-4-9-18(19)20)35-26(38)34-17-8-6-7-16(15-17)28(29,30)31/h4-15H,1-3H3,(H2,32,33)(H2,34,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHQEAFAESMMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C4=CC=CC=C43)NC(=O)NC5=CC=CC(=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1589527-65-0
Record name 3-(4-{8-amino-3-tert-butylimidazo[1,5-a]pyrazin-1-yl}naphthalen-1-yl)-1-[3-(trifluoromethyl)phenyl]urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KIRA6
Reactant of Route 2
Reactant of Route 2
KIRA6
Reactant of Route 3
Reactant of Route 3
KIRA6
Reactant of Route 4
Reactant of Route 4
KIRA6
Reactant of Route 5
Reactant of Route 5
KIRA6
Reactant of Route 6
KIRA6

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。